molecular formula C13H9BrN4O3 B12733143 2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- CAS No. 93789-17-4

2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)-

Cat. No.: B12733143
CAS No.: 93789-17-4
M. Wt: 349.14 g/mol
InChI Key: JFXNNAISANQOEB-UHFFFAOYSA-N
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Description

2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- is a heterocyclic compound that features a tetrazole ring fused with a furan ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromophenylhydrazine with furfural to form the intermediate hydrazone, which is then cyclized under acidic conditions to yield the desired tetrazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce tetrazole amines.

Scientific Research Applications

2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and microbial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    2H-Tetrazole-2-acetic acid, 5-(4-chlorophenyl)-: Similar structure but with a chlorine atom instead of bromine.

    2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-: Contains methoxy groups instead of a bromophenyl group.

Uniqueness

2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity

Properties

CAS No.

93789-17-4

Molecular Formula

C13H9BrN4O3

Molecular Weight

349.14 g/mol

IUPAC Name

2-[5-[5-(4-bromophenyl)furan-2-yl]tetrazol-2-yl]acetic acid

InChI

InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-6-11(21-10)13-15-17-18(16-13)7-12(19)20/h1-6H,7H2,(H,19,20)

InChI Key

JFXNNAISANQOEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=NN(N=N3)CC(=O)O)Br

Origin of Product

United States

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